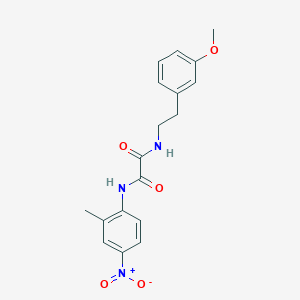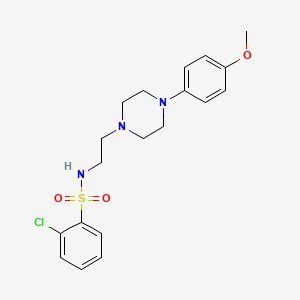
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of compounds bearing similar structures has been reported in several studies . For instance, one study described the design and synthesis of a series of novel triazole-pyrimidine-based compounds . Another study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
In terms of chemical reactions, one study reported that triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties . The compounds were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra .Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Therapeutic Applications
Arylpiperazine derivatives have been extensively studied for their potential in treating various neuropsychiatric disorders, showcasing a broad spectrum of pharmacological activities. These compounds have been investigated mainly for the treatment of depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This biochemical behavior underlines their significance in developing treatments for conditions involving serotonin pathways (Caccia, 2007).
Piperazine-based Drug Design
Piperazine, as a core structure, plays a crucial role in the rational design of drugs. It is found in numerous well-known drugs with diverse therapeutic uses including antipsychotic, antihistamine, antidepressant, and anticancer activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable building block in drug discovery, encouraging further investigations into its pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Role in Anti-Mycobacterial Agents
Recent studies have highlighted the efficacy of piperazine-containing compounds against Mycobacterium tuberculosis, including drug-resistant strains. The design and structure-activity relationship (SAR) analysis of these compounds reveal piperazine's critical role in enhancing anti-mycobacterial properties. This indicates the potential of piperazine derivatives in developing safer, more effective treatments for tuberculosis, especially in the face of increasing drug resistance (Girase et al., 2020).
Pharmacological Properties and Clinical Use
Piperazine derivatives have also been studied for their prokinetic properties in gastrointestinal motility disorders, showcasing a novel mechanism of action by facilitating or restoring motility across the gastrointestinal tract. This specific activity, devoid of central depressant or antidopaminergic effects, underscores the versatility of piperazine derivatives in therapeutic applications beyond neuropsychiatric conditions (McCallum et al., 2012).
Zukünftige Richtungen
The future directions for research on this compound and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents could be a promising direction .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-17-8-6-16(7-9-17)23-14-12-22(13-15-23)11-10-21-27(24,25)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQOVDHCXOUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

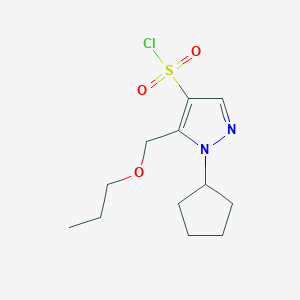
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
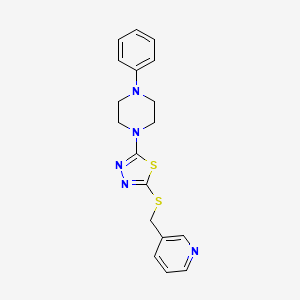
![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)
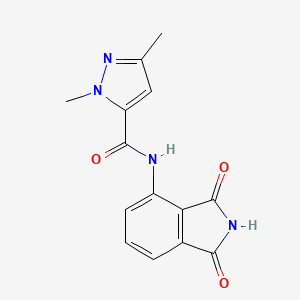
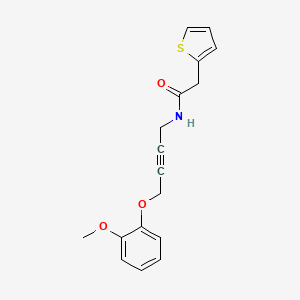
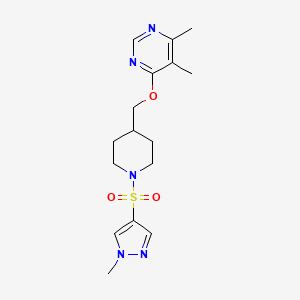
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
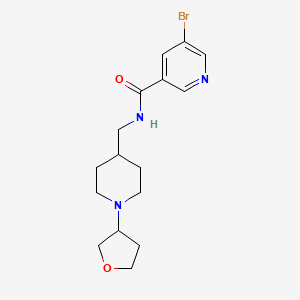
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)
